molecular formula C18H31ClN2O3 B1668319 2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride CAS No. 68097-63-2

2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride

Cat. No.: B1668319
CAS No.: 68097-63-2
M. Wt: 358.9 g/mol
InChI Key: UOVPUMGICJKNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride is a bioactive chemical compound with the molecular formula C18H31ClN2O3 and a molecular weight of 358.91 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride typically involves the esterification of Carbanilic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its action may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride is unique due to its specific ester and hydrochloride groups, which confer distinct chemical properties and biological activities. These features make it particularly useful in applications where precise modulation of molecular targets is required .

Properties

CAS No.

68097-63-2

Molecular Formula

C18H31ClN2O3

Molecular Weight

358.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(3-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C18H30N2O3.ClH/c1-4-5-6-7-8-13-22-17-11-9-10-16(15-17)19-18(21)23-14-12-20(2)3;/h9-11,15H,4-8,12-14H2,1-3H3,(H,19,21);1H

InChI Key

UOVPUMGICJKNLS-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride
Reactant of Route 2
Reactant of Route 2
2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride
Reactant of Route 3
2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride
Reactant of Route 5
Reactant of Route 5
2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.